(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
CAS No.: 152491-85-5
Cat. No.: VC21103898
Molecular Formula: C14H31NO4Si
Molecular Weight: 305.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152491-85-5 |
|---|---|
| Molecular Formula | C14H31NO4Si |
| Molecular Weight | 305.49 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 |
| Standard InChI Key | OKOFEVZCVGPZCQ-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C |
| SMILES | CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Identification
Molecular Identity
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is a protected form of serinol with a defined stereochemistry. Its structure features three key functional groups: a primary alcohol, a protected secondary amine (with a Boc protecting group), and a silyl-protected primary alcohol. The compound's chirality is defined by the R configuration at the central carbon atom, and it displays a positive optical rotation as indicated by the (+) descriptor.
Identification Parameters and Nomenclature
The compound is precisely identified through various chemical identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 152491-85-5 |
| IUPAC Name | tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
| Molecular Formula | C₁₄H₃₁NO₄Si |
| Molecular Weight | 305.49 g/mol |
| InChI | InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)NC@HCOSi(C)C(C)(C)C |
The compound also appears in chemical literature under several synonyms, including:
-
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
-
tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
-
Carbamic acid, N-[(1R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Physical Properties
Physical State and Characteristics
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol exists as a solid at room temperature with specific physical properties as detailed in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 32-37°C (literature value) |
| Boiling Point | 377.301°C at 760 mmHg |
| Density | 0.979 g/cm³ |
| Optical Rotation | [α]₂₀/D +17°, c = 1 in chloroform |
| Flash Point | >230°F |
| Index of Refraction | 1.452 |
| Vapor Pressure | 0 mmHg at 25°C |
The compound's relatively high boiling point reflects its molecular weight and the presence of hydrogen bonding capabilities from the hydroxyl and carbamate functional groups . Its melting point range (32-37°C) places it just above room temperature, which has implications for storage and handling .
Solubility and Partition Properties
Understanding the compound's behavior in various solvent systems is crucial for its applications in synthesis and purification:
| Property | Value |
|---|---|
| LogP | 3.09820 |
| Polar Surface Area (PSA) | 71.28000 |
The LogP value of approximately 3.1 indicates moderate lipophilicity, suggesting good solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate. The polar surface area value indicates the presence of hydrogen bond donors and acceptors, which influences its interactions with biological systems and solvents .
Chemical Properties and Reactivity
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Personal Protective Equipment | Dust mask type N95 (US); Eye shields; Gloves |
Proper laboratory safety protocols should be followed when handling this compound, including working in a well-ventilated area or fume hood and using appropriate personal protective equipment .
Applications in Organic Synthesis
Role as a Synthetic Building Block
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol serves as an important chiral building block in organic synthesis. The orthogonally protected functional groups allow for selective transformations, making it valuable in the synthesis of:
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Complex natural products requiring defined stereochemistry
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Chiral pharmaceutical intermediates
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Modified amino acids and peptides
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Glycomimetics and carbohydrate analogs
Comparison with Related Compounds
Structural Analogs and Derivatives
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is structurally related to several compounds used in organic synthesis, including:
| Related Compound | CAS Number | Relationship |
|---|---|---|
| N-Boc-(O)-TBS-D-serine | 123254-10-4 | Carboxylic acid analog (vs. alcohol in serinol) |
| N-Boc-serinol | (mentioned in search results) | Non-silylated precursor |
N-Boc-(O)-TBS-D-serine (CAS: 123254-10-4) differs primarily by containing a carboxylic acid group rather than the primary alcohol found in the title compound, making it more suitable for peptide coupling chemistry while maintaining similar protection strategies .
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